molecular formula C10H12Cl2N2O2 B1378559 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1177315-26-2

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1378559
CAS RN: 1177315-26-2
M. Wt: 263.12 g/mol
InChI Key: INAHGBXYKAWUPN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride (ACPCOH) is an organic compound with a molecular weight of 360.9 g/mol. It is a white crystalline solid that is soluble in water and ethanol. ACPCOH is a widely used compound in scientific research, as it has a wide range of applications in biochemical and physiological studies.

Scientific Research Applications

Chemical Synthesis and Reactions

The compound has been a subject of interest due to its chemical properties and potential applications in synthetic organic chemistry. Researchers have explored its reactions and its utility as a building block in the synthesis of complex molecules. N-Aminomethylation of related compounds has been studied, revealing insights into the mechanisms and outcomes of these chemical transformations, potentially paving the way for novel synthetic routes and applications in medicinal chemistry (Korepin et al., 2015).

Structural Analysis and Molecular Interactions

In-depth structural analysis and exploration of molecular interactions of related oxazolidinone derivatives have been conducted. This includes the study of hydrogen bonds, π-π stacking interactions, and the impact of various substituents on the molecular structure. These studies are crucial for understanding the fundamental properties of these compounds and their potential interactions with biological molecules, leading to applications in drug design and development (Nogueira et al., 2015).

Synthetic Organic Chemistry

The oxazolidin-2-one ring, a significant structural motif in this compound, has been widely utilized in synthetic organic chemistry. It serves as a versatile framework for constructing a variety of complex molecules. The interest in this moiety has grown due to its applications in creating chiral auxiliaries for asymmetric synthesis and as protective groups for amino alcohols. The compound's relevance has further increased with the introduction of oxazolidin-2-one-based pharmaceuticals in the market (Zappia et al., 2007).

properties

IUPAC Name

5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAHGBXYKAWUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride
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